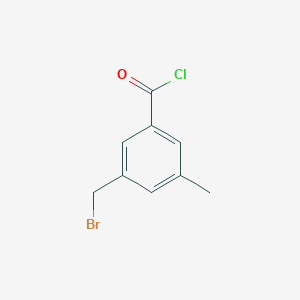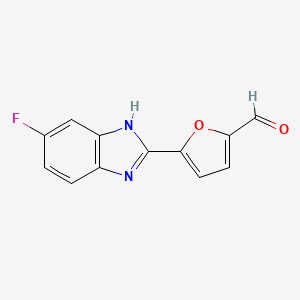![molecular formula C6H11ClOS B14325298 [(2-Methylpropyl)sulfanyl]acetyl chloride CAS No. 105877-89-2](/img/structure/B14325298.png)
[(2-Methylpropyl)sulfanyl]acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Methylpropyl)sulfanyl]acetyl chloride is an organic compound with the molecular formula C6H11ClOS. It is a derivative of acetyl chloride, where the acetyl group is substituted with a (2-methylpropyl)sulfanyl group. This compound is used in various chemical reactions and has applications in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(2-Methylpropyl)sulfanyl]acetyl chloride can be synthesized through the reaction of [(2-methylpropyl)sulfanyl]acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Methylpropyl)sulfanyl]acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form [(2-methylpropyl)sulfanyl]acetic acid and hydrochloric acid.
Friedel-Crafts Acylation: Can be used in Friedel-Crafts acylation reactions to introduce the [(2-methylpropyl)sulfanyl]acetyl group into aromatic compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the synthesis of this compound from the corresponding carboxylic acid.
Amines and Alcohols: Used in nucleophilic substitution reactions to form amides and esters.
AlCl3: Used as a catalyst in Friedel-Crafts acylation reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Aromatic Ketones: Formed from Friedel-Crafts acylation reactions.
Wissenschaftliche Forschungsanwendungen
[(2-Methylpropyl)sulfanyl]acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules to study their structure and function.
Material Science: Used in the synthesis of functional materials with specific properties.
Wirkmechanismus
The mechanism of action of [(2-Methylpropyl)sulfanyl]acetyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution. The sulfur atom in the [(2-methylpropyl)sulfanyl] group can also participate in various chemical interactions, influencing the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl Chloride: A simpler acyl chloride without the [(2-methylpropyl)sulfanyl] group.
[(2-Methylpropyl)sulfanyl]acetic Acid: The carboxylic acid precursor to [(2-Methylpropyl)sulfanyl]acetyl chloride.
[(2-Methylpropyl)sulfanyl]acetate: An ester derivative formed from the reaction with alcohols.
Uniqueness
This compound is unique due to the presence of the [(2-methylpropyl)sulfanyl] group, which imparts distinct chemical properties and reactivity compared to other acyl chlorides. This makes it a valuable reagent in organic synthesis and various research applications .
Eigenschaften
CAS-Nummer |
105877-89-2 |
|---|---|
Molekularformel |
C6H11ClOS |
Molekulargewicht |
166.67 g/mol |
IUPAC-Name |
2-(2-methylpropylsulfanyl)acetyl chloride |
InChI |
InChI=1S/C6H11ClOS/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
IRBODLRQEIXNCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


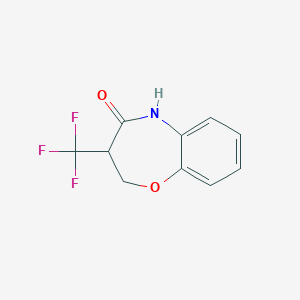
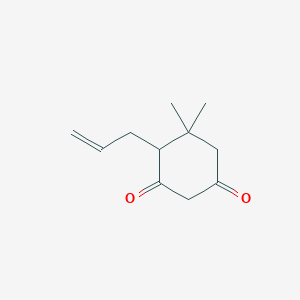
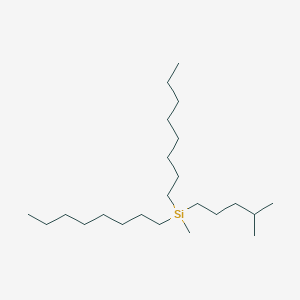
![1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene](/img/structure/B14325236.png)

![4-{1-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl}phenol](/img/structure/B14325264.png)
![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)

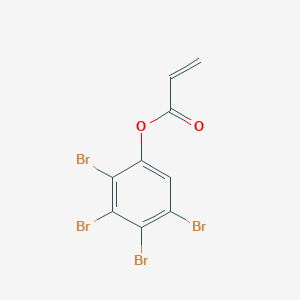
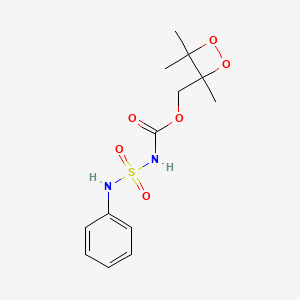
![Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14325301.png)
![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
